Vinpocetine

Descripción general

Descripción

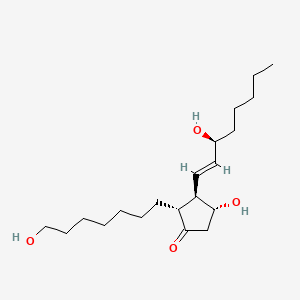

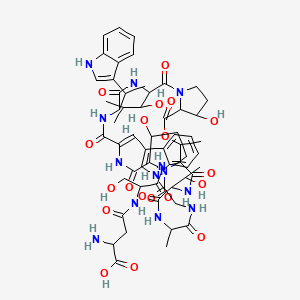

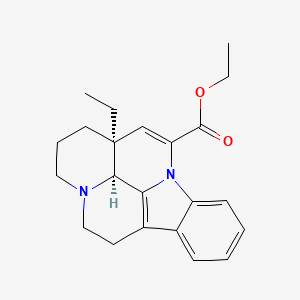

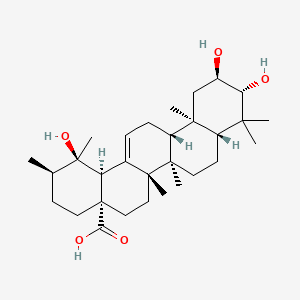

Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine . It is also known as ethyl apovincaminate . It has been used in many Asian and European countries for the treatment of cerebrovascular disorders such as stroke and dementia .

Synthesis Analysis

Vinpocetine is a semi-synthetic indole alkaloid of Vincamine . Five primary methodologies were employed for the synthesis of Vinpocetine derivatives. These included substitution on the A ring to modify the 14-ester group, alteration of the 16-ethyl group, simplification of the D and E rings, and modification of the conformation of Vinpocetine .

Molecular Structure Analysis

Vinpocetine is a man-made chemical similar to a substance found in the periwinkle plant (Vinca minor) . It is a semi-synthetic indole alkaloid of Vincamine .

Chemical Reactions Analysis

The solubilization process of vinpocetine was found to be endothermic, non-spontaneous, and entropy-driven . The reaction system was stirred and cooled below 10 °C, adjust the pH to about 7 by adding 30% of sodium hydroxide solution .

Physical And Chemical Properties Analysis

Vinpocetine has a high degree of lipid solubility and easily crosses the blood–brain barrier into brain tissue . The solubility of vinpocetine was found to be less in water and better in non-polar solvents .

Aplicaciones Científicas De Investigación

1. Clinical Pharmacology

- Application Summary: Vinpocetine is used in the field of clinical pharmacology. The main and active metabolite of vinpocetine is apovincaminic acid (AVA). The use of vinpocetine is increasing due to the range of suggested indications for its use .

- Methods of Application: A population pharmacokinetic (PopPK) model for AVA is proposed based on a study in healthy volunteers with three different formulations of vinpocetine .

- Results: The suggested PopPK model (and simulations) could be helpful in ensuring the more effective and safer use of the vinpocetine in the future .

2. Neuroprotection in Acute Ischemic Stroke

- Application Summary: Vinpocetine has been studied as a neuroprotective agent in acute ischemic stroke. Some randomized controlled trials (RCTs) have found it to be effective .

- Methods of Application: Relevant electronic databases were searched to detect publications describing RCTs exploring the safety and efficacy of vinpocetine in patients with acute ischemic stroke .

- Results: The number of patients with death or significant disability was lower in the vinpocetine group than that in the placebo group at both 1 and 3 months . The degree of disability in participants at 1 month and 3 months was also lower in the vinpocetine group .

3. Neuroprotection in Alzheimer’s Disease

- Application Summary: Vinpocetine, as a phosphodiesterase 1 inhibitor, has shown neuroprotective effects on long-term potentiation in a rat model of Alzheimer’s disease .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results: The specific results or outcomes obtained are not detailed in the available information .

4. Cerebrovascular Disorders

- Application Summary: Vinpocetine has been used in many Asian and European countries for treatment of cerebrovascular disorders such as stroke and dementia for over three decades .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results: The specific results or outcomes obtained are not detailed in the available information .

5. Cognitive Enhancement

- Application Summary: Vinpocetine may enhance mental clarity, reducing or eliminating brain fog, and increasing the speed of learning .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results: The specific results or outcomes obtained are not detailed in the available information .

6. Improved Cerebral Blood Flow

- Application Summary: Vinpocetine inhibits PDE1 activity and improves cerebral blood flow by elevating cGMP and cAMP, increasing mitochondrial function, and improving glucose and oxygen utilization by the brain .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results: Vinpocetine helps improve spatial memory in rats by preventing neuronal damage and favorably modulating cholinergic function .

7. Treatment of Cerebrovascular Disorders

- Application Summary: Vinpocetine has been used in many Asian and European countries for treatment of cerebrovascular disorders such as stroke and dementia for over three decades .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results: The specific results or outcomes obtained are not detailed in the available information .

8. Dietary Supplement

- Application Summary: Despite its synthetic nature and proposed therapeutic uses, vinpocetine is often marketed as a dietary supplement, especially in the form of nootropics .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results: The specific results or outcomes obtained are not detailed in the available information .

9. Prevention and Recovery of Acquired Hearing Loss

- Application Summary: Vinpocetine has been studied for the prevention and recovery of acquired hearing loss in a phase II, longitudinal and prospective open clinical study on humans .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .

- Results: The specific results or outcomes obtained are not detailed in the available information .

Safety And Hazards

Direcciones Futuras

Vinpocetine has some promising efficacy in patients with ischemic stroke when used in the acute stage in reducing the disability . More double-blind, placebo-controlled RCTs of adequate sample size are needed before making recommendations for the routine administration of vinpocetine for all patients with acute ischemic stroke . Vinpocetine could be effective in the management of Parkinson’s disease . It also has potential in treating cardiovascular diseases .

Propiedades

IUPAC Name |

ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-IRLDBZIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023740 | |

| Record name | Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Vinpocetine | |

CAS RN |

42971-09-5 | |

| Record name | Vinpocetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinpocetine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinpocetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | vinpocetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinpocetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINPOCETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543512OBTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)